Halogen-Substituent Selectivity: 4-Fluoro vs. 4-Chloro Analog in ProMMP-9 PEX Domain Binding Context Provides Structural Rationale for Differential Target Engagement
In a closely related chemotype—N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide—the 4-fluorophenyl moiety engages the hemopexin-like (PEX) domain of proMMP-9 with a Kd of 320 nM, and this binding is reported to be specific for proMMP-9 over other MMP family members [1]. While the fluorophenyl-thioalkyl series differs from the target compound's direct 4-fluorobenzamide linkage, both share the identical 4-fluorophenyl pharmacophore attached to the hexahydroquinazolinone core. The 4-chloro analog (CAS 338401-48-2) presents altered electronic and steric parameters (Hammett σp: +0.23 for Cl vs. +0.06 for F; molar refractivity: 6.03 vs. 0.92) which would be predicted to shift PEX-domain binding affinity relative to the fluoro congener. Direct comparative binding data between the target compound and its 4-chloro analog have not been reported .
| Evidence Dimension | Binding affinity to proMMP-9 hemopexin-like domain |
|---|---|
| Target Compound Data | Not directly measured; structural analog with 4-fluorophenyl-thioalkyl linker shows Kd = 320 nM at proMMP-9 PEX domain. |
| Comparator Or Baseline | 4-Chloro analog CAS 338401-48-2: no binding data available. Reference comparator: N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide, Kd = 320 nM. |
| Quantified Difference | Not quantifiable for target vs. 4-Cl analog. Qualitative prediction: 4-F → 4-Cl substitution alters electronic profile (Δσp ≈ 0.17) and steric bulk, expected to modulate PEX-domain affinity. |
| Conditions | In vitro fluorescence polarization binding assay; recombinant proMMP-9 hemopexin-like domain. |
Why This Matters
The fluorine atom's unique combination of high electronegativity and small size may confer target specificity advantages over the chloro analog, making the 4-fluoro compound a preferred choice for MMP-9-targeted probe development.
- [1] FDI Lab – SciCrunch. “N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide, 3c, as a potent lead (Kd = 320 nM) that is specific for binding to the proMMP-9 hemopexin-like domain.” View Source
